

An In-Depth Technical Guide to 2,2-Dibromo-2-cyanoacetamide (DBNPA)

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Compound of Interest

Compound Name: 2,2-Dibromo-2-cyanoacetamide

Cat. No.: B155079

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CAS Number: 10222-01-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Dibromo-2-cyanoacetamide** (DBNPA), a fast-acting, broad-spectrum biocide. This document consolidates critical information on its chemical and physical properties, synthesis, mechanism of action, applications in research and industry, and relevant experimental protocols.

Chemical and Physical Properties

2,2-Dibromo-2-cyanoacetamide, also known as DBNPA, is a white to off-white crystalline powder.[1][2] It is recognized for its high reactivity and efficacy as a non-oxidizing biocide.[3]

Property	Value	References
Molecular Formula	C ₃ H ₂ Br ₂ N ₂ O	[1]
Molecular Weight	241.87 g/mol	[1]
Appearance	White to off-white crystalline powder	[1][2]
Melting Point	122-125 °C	[1]
Solubility	Soluble in acetone, polyethylene glycol, benzene, ethanol. Slightly soluble in water.	[2]
Stability	Stable in acidic conditions; decomposes in alkaline conditions or in the presence of hydrogen sulfide.	[2]

Synthesis of 2,2-Dibromo-2-cyanoacetamide

The primary method for synthesizing DBNPA involves the bromination of cyanoacetamide.[4] An improved method utilizes an oxidant to regenerate bromine from the hydrobromic acid byproduct, thus increasing the efficiency of bromine utilization.[4]

Experimental Protocol: Synthesis via Bromination with Hypochlorite Oxidation[4]

This protocol describes a lab-scale synthesis of DBNPA with in-situ oxidation of the bromide byproduct.

Materials:

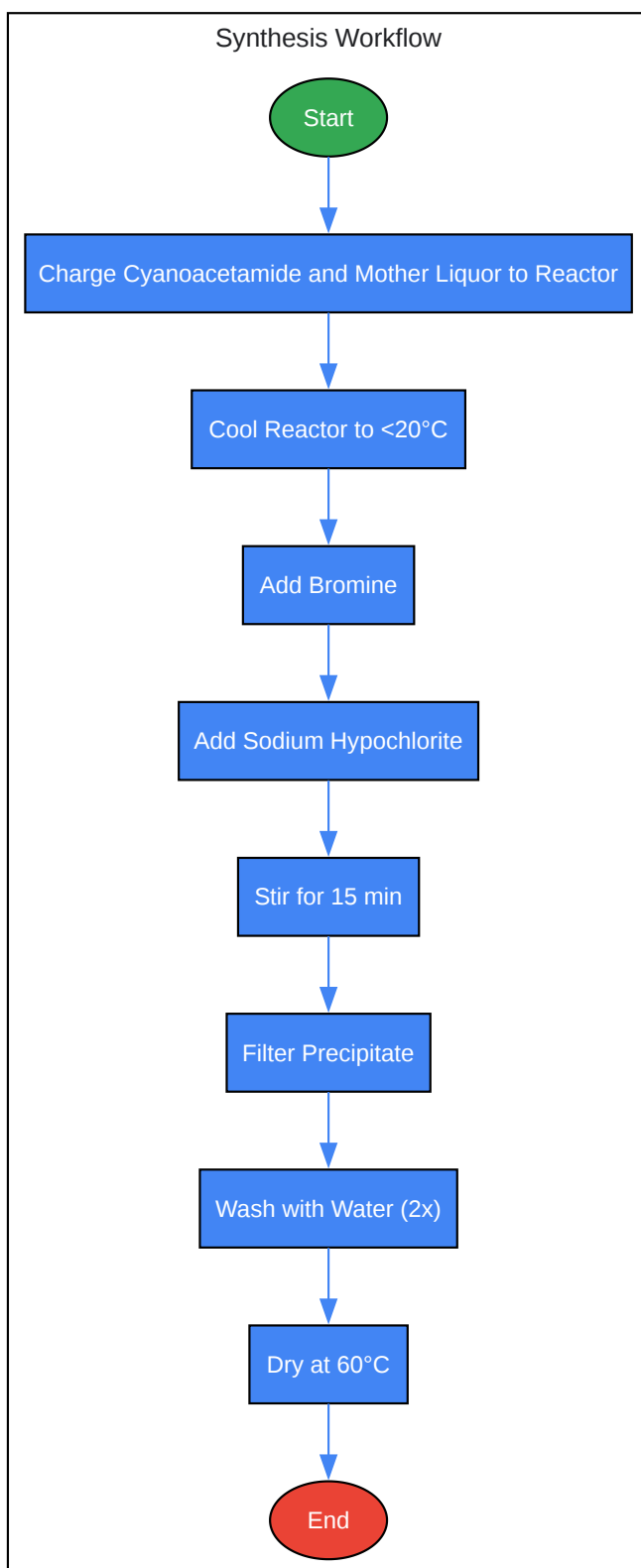
- Cyanoacetamide
- Crystallization mother liquor (from a previous synthesis)

- Bromine
- 10% Sodium hypochlorite solution
- Water
- 500 mL four-necked bottle
- Water bath
- Stirring apparatus
- Filtration apparatus
- Drying oven

Procedure:

- Add 16.8 grams of cyanoacetamide to a 500 mL four-necked bottle.
- Add 200 mL of crystallization mother liquor.
- Place the reaction bottle in a water bath and cool to below 20 °C.
- While stirring, add 32 grams of bromine over approximately 20 minutes.
- Add 179 grams of 10% sodium hypochlorite solution dropwise.
- Continue stirring for 15 minutes after the addition is complete.
- Filter the resulting precipitate.
- Wash the precipitate twice with 50 mL of water each time.
- Dry the final product at 60 °C.

This method can yield approximately 45.5 grams of DBNPA with a purity of around 94.0%.[\[4\]](#)



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Synthesis Workflow Diagram

Mechanism of Action

DBNPA functions as a potent biocide through its electrophilic nature.^{[1][3]} Its primary mechanism of action involves the rapid and irreversible inactivation of essential microbial enzymes.

- **Cellular Penetration:** DBNPA quickly penetrates the cell membrane of microorganisms.^[1]
- **Reaction with Nucleophiles:** Once inside the cell, the electrophilic bromine atoms of DBNPA react with nucleophilic functional groups, particularly the thiol (-SH) groups found in sulfur-containing amino acids like cysteine, which are crucial components of many enzymes.^{[1][3]}
- **Enzyme Inactivation:** This reaction forms a covalent bond between the DBNPA molecule and the enzyme, leading to its inactivation.^[1] This disrupts critical metabolic pathways, such as respiration.^[3]
- **Cell Death:** The widespread inactivation of essential enzymes leads to a rapid cessation of cellular functions and ultimately, cell death, often within minutes of exposure.^[1]



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DBNPA's Mechanism of Action

Antimicrobial Efficacy

DBNPA exhibits broad-spectrum activity against bacteria, fungi, and algae.^[5] Its efficacy is often quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).

Microorganism	Test	Concentration (ppm)	References
Pseudomonas aeruginosa	Resistance Factor vs. Planktonic Cells	29 (Resistance Factor)	[6]
Staphylococcus aureus	MIC	250	[7]
Aspergillus terreus	MIC	100	[7]
Candida albicans	MIC	100	[7]
Legionella pneumophila	99.9% reduction	5 (within 10 minutes)	[1]

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines a standard broth microdilution method to determine the MIC of DBNPA against a bacterial strain.

Materials:

- DBNPA stock solution of known concentration
- Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
- Bacterial culture in logarithmic growth phase (e.g., *Pseudomonas aeruginosa*, *Staphylococcus aureus*)
- Sterile 96-well microtiter plates
- Spectrophotometer
- Pipettes and sterile tips
- Incubator

Procedure:

- **Prepare Bacterial Inoculum:** Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard, which corresponds to approximately $1-2 \times 10^8$ CFU/mL. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5×10^5 CFU/mL in the test wells.
- **Serial Dilutions:** Dispense 50 μ L of sterile MHB into wells 2 through 12 of a 96-well plate. Add 100 μ L of the DBNPA stock solution to well 1. Perform a two-fold serial dilution by transferring 50 μ L from well 1 to well 2, mixing, and continuing this process through well 10. Discard 50 μ L from well 10. Wells 11 and 12 will serve as controls.
- **Inoculation:** Add 50 μ L of the prepared bacterial inoculum to wells 1 through 11. Well 11 serves as the positive control (growth control), and well 12 (containing only uninoculated MHB) serves as the negative control (sterility control).
- **Incubation:** Cover the plate and incubate at 35-37 °C for 16-20 hours.
- **Reading Results:** The MIC is the lowest concentration of DBNPA that completely inhibits visible growth of the organism as detected by the unaided eye.

Analytical Methods

Accurate quantification of DBNPA in various matrices is crucial for its effective application and for monitoring its environmental fate.

High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for the precise quantification of DBNPA.

Protocol: HPLC-MS/MS for DBNPA in an Aqueous Matrix[8]

- **System:** Shimadzu SPD 20 HPLC system with a triple quadrupole mass spectrometer (e.g., 3200 QTrap, AB Sciex) with an ESI turbo ion source.
- **Column:** A suitable C18 column.
- **Mobile Phase:** A binary solvent system of:

- Solvent A: 0.1% (w/v) formic acid in water
- Solvent B: 0.1% (w/v) formic acid in methanol
- Column Temperature: 40 °C
- Detection: Mass spectrometry, monitoring for the characteristic m/z ions of DBNPA.

Colorimetric Field Test (DPD Method)

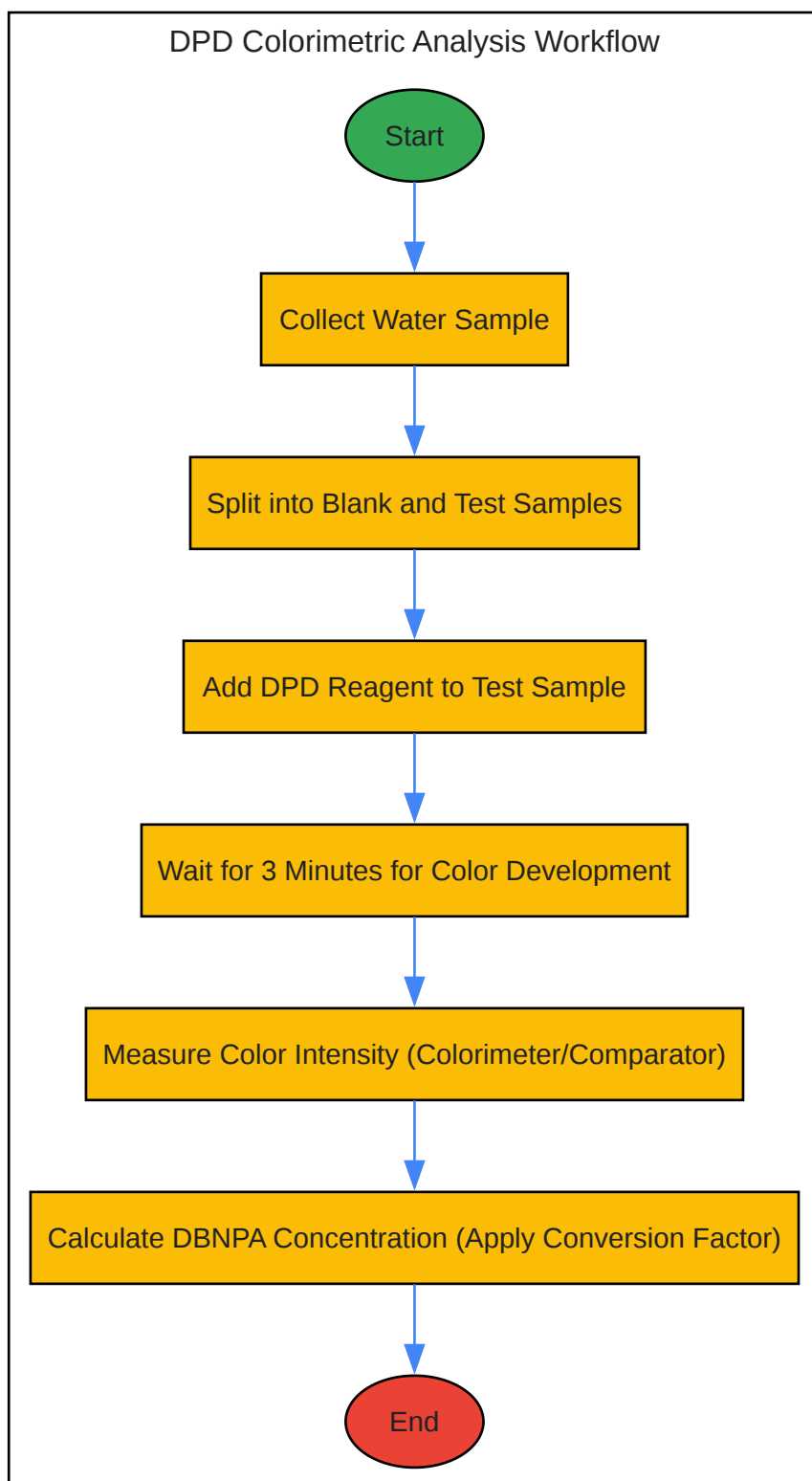
A modified N,N-diethyl-p-phenylenediamine (DPD) colorimetric method can be used for rapid, on-site estimation of DBNPA concentrations in water.^[9]

Principle: This method is adapted from the standard DPD test for chlorine. One of the bromine atoms in DBNPA reacts with the DPD reagent to produce a pink color, the intensity of which is proportional to the DBNPA concentration.^[9]

Procedure Outline:^[10]

- Collect a water sample in two sample cells (one for the blank, one for the test).
- To the test sample, add a DPD total chlorine reagent powder pillow and mix.
- Allow a specific reaction time (e.g., 3 minutes) for color development.^[9]
- Measure the absorbance using a colorimeter or compare the color to a color comparator wheel.
- Convert the reading (typically in ppm of total chlorine) to ppm of DBNPA using a conversion factor (e.g., multiply the chlorine reading by 3.4).^[9]

Note: This method assumes no background chlorine or bromine is present in the sample.^[10]



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DPD Method Workflow

Toxicological Summary

DBNPA is classified as a toxic substance and requires careful handling.

Toxicity Endpoint	Species	Value	References
Acute Oral LD ₅₀	Rat	178 mg/kg (female), 235 mg/kg (male)	[1]
Acute Dermal LD ₅₀	Rabbit	>2 g/kg	[1]
Skin Irritation	Rabbit	Moderate irritant	[3]
Eye Irritation	Rabbit	Potent irritant	[3]
Sensitization	Skin sensitizer	[3]	

Applications in Research and Drug Development

While primarily used as an industrial biocide, DBNPA's potent and rapid antimicrobial activity makes it a useful reference compound in the development and screening of new antimicrobial agents.[1] Its well-characterized mechanism of action provides a benchmark for evaluating novel compounds that target similar cellular pathways. The rapid degradation of DBNPA is also a key feature, making it a model for developing biocides with limited environmental persistence. [3]

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